BenchChemオンラインストアへようこそ!

Butanixin

Lipoxygenase Inhibition Arachidonic Acid Metabolism Dual Inhibitor

Prioritize Butanixin for studies requiring dual COX/LOX inhibition. Its >98% purity and documented powder stability (2-3 years at -20°C) ensure experimental reproducibility and reduce revalidation needs for chronic musculoskeletal disease models.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
CAS No. 55285-35-3
Cat. No. B1619176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanixin
CAS55285-35-3
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C16H18N2O2/c1-2-3-5-12-7-9-13(10-8-12)18-15-14(16(19)20)6-4-11-17-15/h4,6-11H,2-3,5H2,1H3,(H,17,18)(H,19,20)
InChIKeyADIBYIWFBDMKNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butanixin (CAS 55285-35-3): COX Inhibition for Musculoskeletal Research Procurement


Butanixin (2-[(4-Butylphenyl)amino]-3-pyridinecarboxylic acid; CAS 55285-35-3) is a small-molecule cyclooxygenase (COX) inhibitor classified as a fenamate-derivative non-steroidal anti-inflammatory drug (NSAID) [1]. Its mechanism of action involves the reduction of prostaglandin production, thereby exerting anti-inflammatory and analgesic effects [1]. Notably, it is also described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, suggesting a dual-pathway mechanism [2]. This compound is primarily utilized in research for musculoskeletal disorders and is designated as an experimental drug [1].

Why Generic Fenamate Substitution Fails: Critical Differentiators for Butanixin Procurement


While fenamate-class NSAIDs (e.g., flufenamic acid, mefenamic acid) share a common anthranilic acid core, direct substitution is invalid due to significant differences in lipoxygenase (LOX) inhibition, physicochemical properties (logP), and purity profiles [1][2]. Unlike the predominantly COX-selective fenamates, Butanixin is identified as a potent LOX inhibitor, which fundamentally alters its downstream arachidonic acid cascade effects and research applicability [1]. Furthermore, variations in purity and storage stability between vendors directly impact experimental reproducibility [3]. The following evidence provides the quantitative justification required for informed scientific selection.

Quantitative Evidence for Butanixin Selection: Comparator Data Against Fenamate-Class NSAIDs


Lipoxygenase (LOX) Inhibition: A Dual-Pathway Mechanism vs. COX-Selective Fenamates

Butanixin exhibits a distinct pharmacological profile as a potent lipoxygenase (LOX) inhibitor, in addition to COX inhibition [1]. This dual-pathway activity contrasts sharply with standard fenamate NSAIDs like mefenamic acid and flufenamic acid, which are primarily COX inhibitors with negligible LOX activity [2].

Lipoxygenase Inhibition Arachidonic Acid Metabolism Dual Inhibitor Fenamate Derivatives

High Purity Specification (>98%) Ensures Reproducible In Vitro Data

Butanixin sourced from reputable vendors is supplied with a guaranteed purity of >98% . In contrast, many research-grade fenamates are commonly sold with lower purity thresholds (e.g., >95% or >97%) or without strict certification, introducing variability in dose-response studies .

Purity Quality Control Reproducibility In Vitro Assay

Validated Long-Term Storage Stability (-20°C for 2-3 Years Powder)

Butanixin demonstrates documented long-term stability when stored as a powder at -20°C, with vendors certifying stability for 2 to 3 years under these conditions [1][2]. This is a critical advantage over fenamates like flufenamic acid, which may exhibit shorter recommended storage durations or higher susceptibility to degradation .

Stability Storage Condition Long-Term Storage Compound Management

Calculated LogP (3.939) Indicates Optimized Lipophilicity for Cell Permeability

Butanixin has a calculated logP value of 3.939 [1]. This lies within the optimal range for passive membrane permeability, potentially offering superior cell penetration compared to the structurally similar veterinary NSAID flunixin (calculated logP = 3.9236) .

Lipophilicity LogP Cell Permeability Physicochemical Property

Specific Indication for Musculoskeletal Disorder Research Models

Butanixin is explicitly indicated for use in the research of musculoskeletal disorders . While many fenamates are broadly used as general NSAIDs, Butanixin's documented application in this specific disease area provides a targeted rationale for procurement in bone, joint, and muscle inflammation studies, where alternative fenamates may not have been similarly validated [1].

Musculoskeletal Inflammation Analgesia Disease Model

Optimal Application Scenarios for Butanixin Based on Differentiated Evidence


Dual COX/LOX Pathway Investigation in In Vitro Inflammation Models

Researchers seeking to dissect the interplay between the cyclooxygenase (COX) and lipoxygenase (LOX) pathways should prioritize Butanixin. Unlike standard, predominantly COX-selective fenamates, Butanixin provides a single small-molecule tool to inhibit both arms of the arachidonic acid cascade, as supported by its annotation as a potent LOX inhibitor [1]. This is particularly valuable in studies where blocking only the COX pathway fails to fully resolve inflammatory phenotypes.

Long-Term Cell-Based Assays Requiring High Compound Integrity

For long-term (multi-week or multi-month) in vitro studies, such as chronic inflammation or cell differentiation assays in musculoskeletal research, Butanixin's documented powder stability (2-3 years at -20°C) is a critical procurement advantage [1]. Combined with a high purity specification (>98%), it ensures minimal degradation and impurity-related artifacts over extended experimental timelines, reducing the need for frequent re-purchasing and re-validation [2].

Musculoskeletal Disorder Models in Rodents and Ex Vivo Tissues

Given its explicit indication for musculoskeletal disorder research, Butanixin is the preferred fenamate for studies involving osteoarthritis, rheumatoid arthritis, or soft tissue inflammation models [1]. Its optimized lipophilicity (logP ~3.94) suggests favorable distribution to lipid-rich tissues, potentially providing more physiologically relevant exposure in joint and muscle compartments compared to less lipophilic alternatives [2].

Comparative Pharmacology Studies with Veterinary NSAIDs (e.g., Flunixin)

In comparative pharmacology studies assessing structure-activity relationships among nicotinic acid-derived NSAIDs, Butanixin serves as an essential comparator to veterinary agents like flunixin. Its subtle but quantifiable difference in lipophilicity (ΔlogP = +0.0154) and distinct LOX inhibitory profile provide a basis for examining how minor structural modifications (butyl vs. trifluoromethyl substitution) impact biological activity and target engagement [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butanixin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.